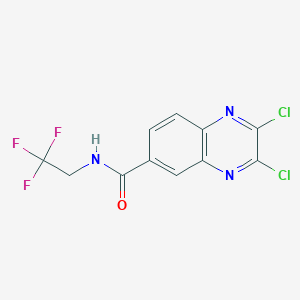![molecular formula C20H24N2O3 B14280232 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid CAS No. 138529-35-8](/img/structure/B14280232.png)
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. This compound features a heptyloxy group attached to a phenyl ring, which is connected to a benzoic acid moiety through a diazenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-(heptyloxy)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives.
Scientific Research Applications
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in photoactivated therapies.
Industry: Utilized in the development of optical storage devices, liquid crystal displays, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans-isomer to the cis-isomer, resulting in a significant change in its molecular structure and properties. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is unique due to its specific heptyloxy substituent, which influences its solubility, photochemical properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific hydrophobicity and photoresponsive behavior.
Properties
CAS No. |
138529-35-8 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4-heptoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(23)24/h7-14H,2-6,15H2,1H3,(H,23,24) |
InChI Key |
JCMOMYZDZFROOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
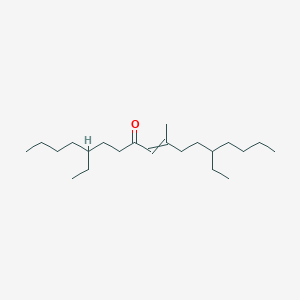
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)

![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
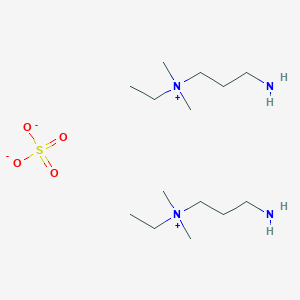

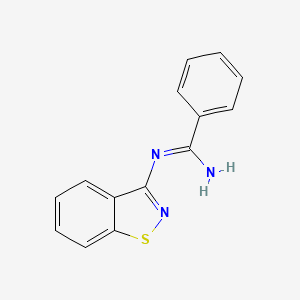
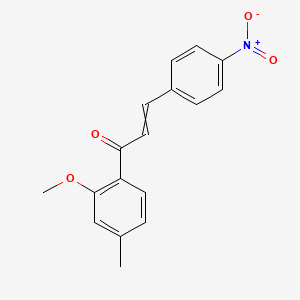
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
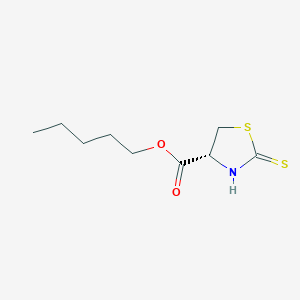
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
